

PF-06737007: A Technical Guide to a Peripherally Restricted pan-Trk Inhibitor

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Compound of Interest		
Compound Name:	PF-06737007	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06737007 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor developed by Pfizer for the potential treatment of pain. As a peripherally restricted molecule, it is designed to minimize central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the preclinical data available for **PF-06737007**, including its mechanism of action, in vitro potency, selectivity, and pharmacokinetic profile. Detailed methodologies for the key experiments are also presented to facilitate the replication and extension of these findings. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of pan-Trk inhibition for pain management.

Introduction to Tropomyosin Receptor Kinases (Trks) and Pain Signaling

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are high-affinity receptors for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3).[1] The activation of these receptors, particularly TrkA by NGF, plays a crucial role in the signaling pathways that mediate pain and inflammation.[1] In chronic pain states, elevated levels of neurotrophins lead to the sensitization of peripheral nociceptors, contributing to hyperalgesia and allodynia. Therefore,







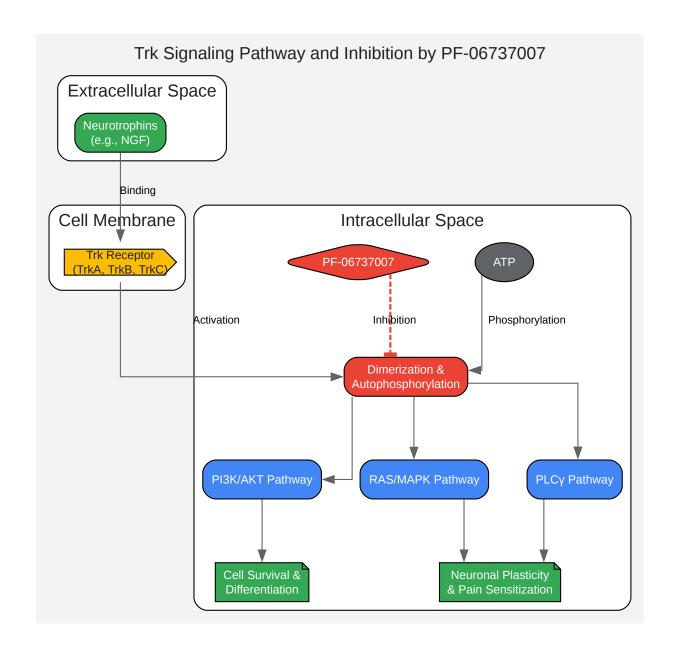
the inhibition of Trk signaling presents a promising therapeutic strategy for the management of chronic pain.[1]

PF-06737007 was developed as a potent, selective, and peripherally restricted pan-Trk inhibitor. Its design aims to block the activity of all three Trk receptors at the periphery, thereby dampening pain signals at their source while avoiding the potential CNS-related adverse effects associated with brain-penetrant Trk inhibitors.[1]

Mechanism of Action

PF-06737007 is an ATP-competitive inhibitor of the Trk kinase domain. By binding to the ATP-binding pocket of the Trk receptors, it prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways. This blockade of Trk signaling in peripheral neurons is hypothesized to reduce the sensitization of nociceptors and thereby produce an anti-hyperalgesic effect.





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Caption: Trk signaling pathway and its inhibition by **PF-06737007**.

Quantitative Data



The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of **PF-06737007**.

Table 1: In Vitro Potency of PF-06737007

Target Assay Type		IC50 (nM)
TrkA	Biochemical (HTRF)	0.5
TrkB	Biochemical (HTRF)	0.3
TrkC	Biochemical (HTRF)	0.3
TrkA	Cellular (pTrkA)	7.7
TrkB	Cellular (pTrkB)	15
TrkC	Cellular (pTrkC)	3.9

Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]

Table 2: Kinase Selectivity of **PF-06737007**

Kinase	% Inhibition at 1 μM
>200 Kinases	< 50%

PF-06737007 was screened against a panel of over 200 kinases and showed minimal off-target activity, highlighting its high selectivity for the Trk family. Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]

Table 3: Preclinical Pharmacokinetic Profile of PF-06737007



Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng.h/mL)	F (%)
Rat	IV	1	-	-	134	-
Rat	РО	3	0.5	108	212	47
Dog	IV	0.5	-	-	145	-
Dog	РО	1	0.8	62	165	76

Data sourced from J Med Chem. 2018 Aug 9;61(15):6779-6800.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the primary literature and general knowledge of the techniques.

In Vitro Kinase Inhibition Assay (HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06737007** against purified Trk kinases.

Methodology: A Homogeneous Time-Resolved Fluorescence (HTRF) assay was used to measure the inhibition of TrkA, TrkB, and TrkC kinase activity.

Reagents:

- Recombinant human TrkA, TrkB, or TrkC kinase domain.
- Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
- ATP.
- HTRF KinEASE™ kit (Cisbio) containing Eu³+-cryptate labeled anti-phosphotyrosine antibody (donor) and streptavidin-XL665 (acceptor).
- Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.8 M KF, 20 mM EDTA).



• PF-06737007 serially diluted in DMSO.

Procedure:

- The kinase reaction is initiated by adding ATP to a mixture of the Trk enzyme and the biotinylated substrate in the presence of varying concentrations of PF-06737007 or DMSO vehicle control.
- The reaction is incubated at room temperature for a specified time (e.g., 10-30 minutes).
- The reaction is stopped by the addition of an EDTA-containing detection buffer, which also contains the HTRF donor and acceptor reagents.
- After a further incubation period (e.g., 60 minutes) at room temperature to allow for antibody-antigen binding, the fluorescence is measured with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).
- The HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50 value using a non-linear regression model.[2][3][4][5][6]

Cellular Trk Phosphorylation Assay

Objective: To assess the ability of **PF-06737007** to inhibit neurotrophin-induced Trk phosphorylation in a cellular context.

Methodology: An assay to measure the phosphorylation of TrkA in response to NGF stimulation in a suitable cell line (e.g., sensory neurons or engineered cell lines expressing TrkA).

Reagents:

- Cell line expressing the target Trk receptor (e.g., primary dorsal root ganglion neurons or a cell line such as PC12).
- Cell culture medium.
- Nerve Growth Factor (NGF) or other appropriate neurotrophin.



- PF-06737007 serially diluted in DMSO.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Primary antibodies: anti-phospho-Trk (pan-Tyr), anti-total Trk.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.

Procedure:

- Cells are seeded in multi-well plates and grown to a suitable confluency.
- Cells are serum-starved for a period (e.g., 2-4 hours) to reduce basal signaling.
- Cells are pre-incubated with various concentrations of PF-06737007 or DMSO vehicle control for a specified time (e.g., 1-2 hours).
- Cells are then stimulated with a specific concentration of NGF (e.g., 25-100 ng/mL) for a short period (e.g., 15 minutes) at 37°C.[7]
- The stimulation is stopped by washing with ice-cold PBS and lysing the cells.
- Protein concentration in the lysates is determined (e.g., using a BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked and then incubated with primary antibodies against phospho-Trk and total Trk.
- After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
- The signal is detected using a chemiluminescent substrate and an imaging system.
- Band intensities are quantified, and the ratio of phospho-Trk to total Trk is calculated to determine the IC50 for inhibition of cellular Trk phosphorylation.[8][9][10][11]



In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **PF-06737007** in preclinical species.

Methodology: **PF-06737007** is administered to rats and dogs via both intravenous (IV) and oral (PO) routes, and plasma concentrations are measured over time.

- Animals:
 - Male Sprague-Dawley rats.
 - Male Beagle dogs.
- Procedure:
 - For IV administration, PF-06737007 is formulated in a suitable vehicle and administered as a bolus dose.
 - For PO administration, PF-06737007 is formulated as a suspension or solution and administered by oral gavage.
 - Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Plasma is separated by centrifugation.
 - The concentration of PF-06737007 in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
 - Pharmacokinetic parameters (Cmax, Tmax, AUC, F%) are calculated using appropriate software (e.g., Phoenix WinNonlin).

Assessment of Brain Penetration

Objective: To evaluate the extent to which **PF-06737007** crosses the blood-brain barrier.

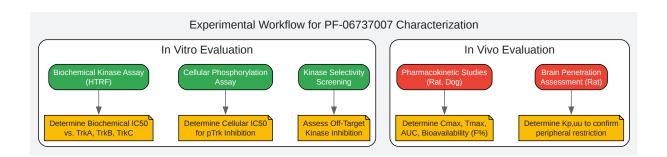
Methodology: The brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) are determined in rats.



Procedure:

- Rats are dosed with PF-06737007.
- At a specific time point post-dosing (e.g., at Tmax), animals are euthanized, and both blood and brain tissue are collected.
- Plasma is prepared from the blood samples.
- Brain tissue is homogenized.
- The concentration of PF-06737007 in both plasma and brain homogenate is measured by LC-MS/MS.
- The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) is determined using an in vitro method such as equilibrium dialysis.
- Kp is calculated as the total concentration in the brain divided by the total concentration in plasma.
- Kp,uu is calculated as Kp * (fu,plasma / fu,brain). A low Kp,uu value indicates that the compound is peripherally restricted.[12][13][14][15][16]

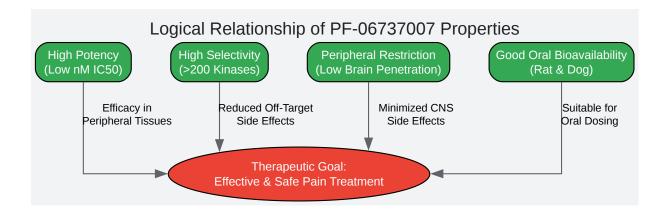
Mandatory Visualizations



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Caption: Preclinical evaluation workflow for **PF-06737007**.



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Caption: Key properties of PF-06737007 and their therapeutic implications.

Conclusion

PF-06737007 is a potent, selective, and orally bioavailable pan-Trk inhibitor with peripherally restricted properties. The preclinical data strongly support its potential as a therapeutic agent for the treatment of chronic pain by targeting the neurotrophin-Trk signaling axis in the peripheral nervous system. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacology of **PF-06737007** and other pan-Trk inhibitors. While the available data is promising, further studies, including clinical trials, would be necessary to establish the safety and efficacy of **PF-06737007** in humans. As of the writing of this guide, no clinical trial data for **PF-06737007** has been made publicly available.

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